![molecular formula C18H12ClN7O3 B2972023 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-48-9](/img/structure/B2972023.png)
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has been studied for its potential pharmacological properties . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles . Another study reported the synthesis of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as ATR-FTIR, 1H NMR, 13C NMR, and HRMS . These techniques provide information about the functional groups, chemical shifts, and molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . These reactions often involve the use of specific catalysts and reaction conditions to achieve the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . This includes their drug metabolism and pharmacokinetics (DMPK) properties, as well as their oral bioavailability .作用機序
Target of Action
Similar compounds have been found to inhibit akt kinases , which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
Compounds with similar structures have been shown to inhibit akt kinases . These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase, thus preventing the phosphorylation and activation of Akt .
Biochemical Pathways
Akt, also known as Protein Kinase B, is a central node in the cellular signaling pathway, and its inhibition can affect downstream effectors like mTOR, GSK-3, and FOXO transcription factors .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have shown inhibition of tumor growth in a breast cancer xenograft model after oral dosing . This suggests that the compound may have potential anti-cancer effects.
将来の方向性
The future directions for the study of this compound and similar compounds could involve further exploration of their potential as CDK2 inhibitors . This could include more detailed studies of their mechanism of action, as well as preclinical and clinical testing to assess their safety, efficacy, and pharmacokinetics .
特性
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O3/c19-12-4-2-5-13(8-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-3-1-6-14(7-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRJZGNPNJWYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。